N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide
説明
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c27-16-23-22-10-11-29(17-19-4-2-1-3-5-19)18-24(22)35-26(23)28-25(31)20-6-8-21(9-7-20)36(32,33)30-12-14-34-15-13-30/h1-9H,10-15,17-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJXPRLUGFZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H24ClN3O3S
- Molecular Weight : 494.01 g/mol
- IUPAC Name : N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
The compound exhibits its biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play a role in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound can influence signaling pathways related to apoptosis and cell survival, particularly in pancreatic β-cells under endoplasmic reticulum (ER) stress conditions .
Antitumor Activity
Recent studies have indicated that derivatives similar to N-(6-benzyl-3-cyano...) possess significant antitumor properties. For example:
- Compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in 2D and 3D cultures, indicating their potential as effective anticancer agents .
β-cell Protection
The compound has shown protective effects on pancreatic β-cells against ER stress-induced apoptosis. This is particularly relevant for diabetes treatment:
- The derivative WO5m exhibited maximal β-cell protective activity with an EC50 of 0.1 μM, showcasing its potential in diabetes management .
Research Findings and Case Studies
Q & A
Q. Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC.
- Solubility Tests : Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods.
- Hygroscopicity : Store samples at controlled humidity (e.g., 25°C/60% RH) and track mass changes.
Advanced: What computational strategies can predict the compound’s binding interactions with biological targets or physicochemical properties?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or receptors). Focus on the benzamide and morpholinosulfonyl moieties as potential pharmacophores.
- DFT Calculations : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability.
- MD Simulations : Simulate solvation effects and conformational flexibility in aqueous or lipid environments.
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?
Q. Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography) .
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control).
- Peer Review : Collaborate with specialists to re-examine spectral assignments or biological assay protocols .
Advanced: What methodologies are suitable for investigating the compound’s mechanism of action in enzymatic or cellular systems?
Q. Answer :
- Kinetic Studies : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to determine values.
- Cellular Uptake : Employ fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.
- Proteomics : Perform SILAC or TMT labeling to identify protein targets via mass spectrometry.
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
Q. Answer :
- Analog Synthesis : Modify substituents (e.g., benzyl group, morpholine ring) and test derivatives for activity.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Fragment-Based Screening : Identify critical pharmacophores via crystallography or SPR binding assays.
Advanced: What are the best practices for ensuring methodological rigor in in vitro and in vivo studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
